FRAX486 is a potent p21-activated kinase (PAK) inhibitor (IC50 values are 14, 33, 39 and 575 nM for PAK1, PAK2, PAK3 and PAK4 respectively). FRAX486 rescues seizures and behavioral abnormalities such as hyperactivity and repetitive movements, thereby supporting the hypothesis that a drug treatment that reverses the spine abnormalities can also treat neurological and behavioral symptoms. A single administration of FRAX486 is sufficient to rescue all of these phenotypes in adult Fmr1 KO mice, demonstrating the potential for rapid, postdiagnostic therapy in adults with FXS. FRAX486 ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence.
FRAX486
CAS No.:
Cat. No.: VC0528481
Molecular Formula: C25H23Cl2FN6O
Molecular Weight: 513.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Molecular Formula | C25H23Cl2FN6O |
---|---|
Molecular Weight | 513.4 g/mol |
IUPAC Name | 6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) |
Standard InChI Key | DHKFOIHIUYFSOF-UHFFFAOYSA-N |
SMILES | CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F |
Canonical SMILES | CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F |
Appearance | Solid powder |
Chemical Properties and Mechanism of Action
FRAX486 is characterized by its ability to selectively inhibit group 1 PAKs, with particular potency against PAK2 . The compound demonstrates favorable pharmacokinetic properties, including oral bioavailability and the capacity to cross the blood-brain barrier, making it suitable for both systemic and central nervous system applications .
The primary mechanism of action of FRAX486 involves the inhibition of PAK kinase activity, which results in downstream effects on various cellular pathways. In cancer contexts, FRAX486 has been shown to inhibit autophagy in triple-negative breast cancer cells by targeting PAK2, leading to the ubiquitination and proteasomal degradation of STX17, a protein that mediates autophagosome-lysosome fusion . This inhibition of autophagy subsequently causes upregulation of the epithelial marker protein E-cadherin, ultimately suppressing cancer cell migration and metastasis .
In the context of multidrug resistance, FRAX486 demonstrates a different mechanism. Studies have shown that it can enhance intracellular drug accumulation and reduce drug efflux in cancer cells overexpressing P-glycoprotein (P-gp/ABCB1), a major contributor to multidrug resistance . Docking analyses have indicated a strong affinity between FRAX486 and ABCB1, suggesting direct interaction as a potential mechanism for overcoming resistance .
FRAX486 in Cancer Research
Role in Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) represents a challenging breast cancer subtype characterized by high metastatic potential, frequent recurrence, and poor prognosis . FRAX486 has emerged as a promising therapeutic candidate for TNBC treatment based on its ability to suppress cancer cell migration and metastasis.
Research published in 2023 demonstrated that FRAX486, as a potent PAK2 inhibitor, facilitates TNBC suppression both in vitro and in vivo by blocking autophagy . The study, which screened more than 2000 small molecule chemicals for dual autophagy/epithelial-mesenchymal transition (EMT) inhibitors, identified FRAX486 as the best candidate .
The effects of FRAX486 on TNBC were evaluated using various experimental methods, including CCK-8, migration and wound healing assays, immunoblotting, immunofluorescence, immunoprecipitation analysis, and transmission electron microscopy . The findings were subsequently validated in mouse models, providing robust evidence for FRAX486's efficacy.
Mechanistically, FRAX486 inhibits autophagy in TNBC cells by targeting PAK2, which leads to the ubiquitination and proteasomal degradation of STX17, a protein that mediates autophagosome-lysosome fusion . This inhibition of autophagy causes upregulation of the epithelial marker protein E-cadherin, thereby suppressing the migration and metastasis of TNBC cells . These results collectively provide a molecular basis for the potential application of FRAX486 as a treatment for inhibiting TNBC metastasis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume